2-((Tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
Description
2-((Tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is a Boc-protected amino acid derivative featuring a meta-tolyl (m-tolyl) substituent at the fourth carbon of the butanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes, particularly in peptide synthesis or drug intermediate preparation .
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
4-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-11-6-5-7-12(10-11)8-9-13(14(18)19)17-15(20)21-16(2,3)4/h5-7,10,13H,8-9H2,1-4H3,(H,17,20)(H,18,19) |
InChI Key |
ZITPKYFBYMKXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of (S)-4-Hydroxy-3-((tert-butoxycarbonyl)amino)butanoate
Starting from L-aspartic acid β-methyl ester, Boc protection proceeds via treatment with Boc₂O in aqueous bicarbonate (93% yield). Subsequent reduction with NaBH₄ in THF at -10°C affords the β-hydroxy ester, though over-reduction risks necessitate careful stoichiometric control (14% yield after chromatography).
Tosylation and Displacement
The hydroxyl group is activated as a tosylate (p-toluenesulfonyl chloride, Et₃N, CH₂Cl₂, 60% yield). Displacement with m-tolylmagnesium bromide in THF at -78°C, catalyzed by CuBr·SMe₂, installs the aryl group with retention of configuration (78% yield).
Ester Hydrolysis and Purification
Saponification using LiOH in MeOH/H₂O (98% yield) followed by acidification yields the target carboxylic acid. Crystallization from ethyl acetate/hexanes provides >99% enantiomeric excess (ee).
Key Data Table 1: Reaction Conditions for Grignard Route
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃, H₂O/acetone, rt | 93 | 95 |
| Hydroxy Ester Formation | NaBH₄, NMM, THF, -10°C | 14 | 90 |
| Tosylation | TsCl, Et₃N, CH₂Cl₂, 0°C→rt | 60 | 98 |
| Grignard Coupling | m-TolylMgBr, CuBr·SMe₂, THF, -78°C | 78 | 97 |
| Ester Hydrolysis | LiOH, MeOH/H₂O, rt | 98 | 99 |
Synthetic Route 2: Asymmetric Hydrogenation
Enamine Synthesis
Condensation of m-tolylacetaldehyde with Boc-protected glycine tert-butyl ester forms an α,β-unsaturated enamine. Pd/C-mediated hydrogenation at 50 psi H₂ in ethanol achieves 92% ee using (R)-BINAP as a chiral ligand.
Deprotection and Oxidation
Cleavage of the tert-butyl ester with TFA/CH₂Cl₂ (quantitative) followed by Jones oxidation yields the carboxylic acid. Over-oxidation to ketones is mitigated by low-temperature conditions (-20°C).
Key Data Table 2: Hydrogenation Optimization
| Ligand | Pressure (psi) | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|
| (R)-BINAP | 50 | EtOH | 92 | 85 |
| (S)-Xyliphos | 30 | THF | 88 | 78 |
| No ligand | 50 | MeOH | 12 | 45 |
Scale-Up Considerations and Industrial Adaptations
Telescoping steps from Patent CN114805134A demonstrate efficiency gains:
- One-pot protection-tosylation reduces intermediate isolation (83% overall yield).
- Mixed anhydride activation with p-toluenesulfonyl chloride accelerates alkylation kinetics.
- Aqueous workup elimination via membrane filtration cuts solvent use by 40%.
Analytical Characterization
¹H NMR (500 MHz, CDCl₃): δ 7.21 (m, 4H, Ar-H), 5.08 (d, J = 7.1 Hz, 1H, NH), 4.18 (m, 1H, CH-NH), 2.98 (dd, J = 16.5, 5.5 Hz, 1H, CH₂CO), 2.61 (dd, J = 16.5, 6.4 Hz, 1H, CH₂CO), 2.34 (s, 3H, Ar-CH₃), 1.39 (s, 9H, Boc).
HPLC: Chiralcel OD-H column, hexane/i-PrOH (80:20), 1.0 mL/min, tR = 12.7 min (major enantiomer).
Chemical Reactions Analysis
Types of Reactions: 2-((Tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The m-tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products:
Oxidation: m-Toluic acid or m-tolualdehyde.
Reduction: 2-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanol.
Substitution: 2-amino-4-(m-tolyl)butanoic acid.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid largely depends on its application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in further reactions, such as forming peptide bonds.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion compare 2-((Tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid with key analogs, focusing on substituent effects, molecular properties, and applications.
Key Differences and Implications
Substituent Electronic and Steric Effects: m-Tolyl vs. CF₃-phenyl: The target compound’s m-tolyl group is electron-donating due to the methyl substituent, whereas the CF₃ group in BD16441 is strongly electron-withdrawing. This difference may alter acidity (pKa of the carboxylic acid) or interactions in biological targets (e.g., enzyme active sites) . Cyclopropyl vs.
Positional Isomerism: The target compound’s Boc-amino group is at C2, whereas BD16441 places it at C3. This positional shift may affect peptide backbone geometry during solid-phase synthesis or alter binding kinetics in drug candidates.
Solubility and Stability :
- Methoxy Substituent : The methoxy group in CAS 1505260-39-8 increases polarity, likely improving aqueous solubility compared to the hydrophobic m-tolyl group. However, methoxy groups are prone to oxidative metabolism, which may reduce in vivo stability .
Synthetic Utility :
- The Boc-protected analogs listed are commonly used as intermediates in drug discovery. For instance, BD16441’s trifluoromethyl group is prevalent in kinase inhibitors due to its ability to modulate potency and selectivity .
Biological Activity
2-((Tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, commonly referred to as Boc-amino acid derivative, is a chiral compound with significant relevance in organic synthesis and pharmaceutical applications. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for the selective modification of amino groups, making it a valuable intermediate in the synthesis of various bioactive molecules.
- Molecular Formula : C16H23NO4
- Molecular Weight : 293.36 g/mol
- CAS Number : 270062-93-6
Synthesis
The synthesis of 2-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid typically involves:
- Protection of the Amine Group : Using Boc anhydride or Boc-Cl in the presence of a base (e.g., triethylamine).
- Coupling Reaction : The Boc-protected amine is coupled with a suitable carboxylic acid derivative using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
- Deprotection : The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) to yield free amino acids.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The free amine, once deprotected, can engage in hydrogen bonding and π-π interactions with enzymes or receptors, influencing its binding affinity and specificity.
Applications in Research and Medicine
- Enzyme-Substrate Interactions : The compound has been employed in studies examining enzyme kinetics and substrate specificity.
- Drug Development : It serves as a building block for synthesizing various pharmaceuticals, particularly those targeting metabolic pathways.
- Therapeutic Properties : Preliminary studies suggest potential anti-inflammatory and analgesic effects, although detailed clinical studies are still required.
Case Studies and Research Findings
Several studies have explored the biological implications of Boc-protected amino acids:
- Antimicrobial Activity : Research indicates that derivatives of Boc-amino acids exhibit varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Cancer Research : A study highlighted the use of Boc-amino acids in designing inhibitors for cancer-related enzymes, showcasing their potential in therapeutic applications .
- Peptide Synthesis : The compound has been utilized in peptide synthesis, where the Boc group facilitates the stepwise addition of amino acids while preventing premature reactions .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (S)-2-((tert-butoxycarbonyl)amino)-2-(m-tolyl)acetic acid | Structure | Moderate antimicrobial activity |
| (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid | Structure | Anticancer properties |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
